Spectroscopic Data for 2-Methoxytetrahydrofuran: An In-depth Technical Guide
Spectroscopic Data for 2-Methoxytetrahydrofuran: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxytetrahydrofuran (CAS No. 13436-45-8), a heterocyclic ether of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information herein is synthesized from publicly available spectral data and established spectroscopic principles to provide a thorough characterization of this compound.
Introduction to 2-Methoxytetrahydrofuran
2-Methoxytetrahydrofuran is a cyclic ether with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] Its structure, featuring a tetrahydrofuran ring substituted with a methoxy group at the 2-position, makes it a valuable building block in organic chemistry. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring reactions in which it is a reactant, intermediate, or product. This guide will delve into the key spectral features that define its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methoxytetrahydrofuran, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methoxytetrahydrofuran is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.
Data Presentation: ¹H NMR
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-2 | ~4.8 - 5.0 | Triplet (t) | 1H |
| OCH₃ | ~3.3 - 3.4 | Singlet (s) | 3H |
| H-5 | ~3.7 - 3.9 | Multiplet (m) | 2H |
| H-3, H-4 | ~1.8 - 2.1 | Multiplet (m) | 4H |
Expertise & Experience: Causality Behind Experimental Choices
The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is critical for obtaining high-resolution spectra of small organic molecules like 2-Methoxytetrahydrofuran. CDCl₃ is chemically inert and has a well-defined residual solvent peak that can be used for referencing. The concentration of the sample is typically in the range of 5-25 mg in 0.5-0.7 mL of solvent to ensure good signal-to-noise without causing significant line broadening.[2]
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 10 mg of 2-Methoxytetrahydrofuran and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters include:
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Number of scans: 16-32
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Relaxation delay: 1-2 seconds
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Pulse width: 90°
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Spectral width: 0-12 ppm
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Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the tetrahydrofuran ring being broken by the methoxy group, five distinct carbon signals are expected.
Data Presentation: ¹³C NMR
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C-2 | ~103 - 105 |
| OCH₃ | ~55 - 57 |
| C-5 | ~67 - 69 |
| C-3 | ~30 - 32 |
| C-4 | ~23 - 25 |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of 2-Methoxytetrahydrofuran in 0.6 mL of CDCl₃ with TMS.[2]
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Instrument Setup: Use the same sample and instrument as for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key acquisition parameters include:
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Number of scans: 1024 or more, depending on concentration.
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Relaxation delay: 2-5 seconds.
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Pulse width: 30-45°.
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Spectral width: 0-220 ppm.
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Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methoxytetrahydrofuran is dominated by absorptions corresponding to C-H and C-O bonds.
Data Presentation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretching (aliphatic) |
| 1100 - 1000 | Strong | C-O stretching (ether) |
| 1465 - 1440 | Medium | C-H bending (CH₂) |
| 1380 - 1365 | Medium | C-H bending (CH₃) |
Expertise & Experience: Trustworthiness of the Protocol
Attenuated Total Reflectance (ATR) is a modern and reliable technique for obtaining IR spectra of liquid samples with minimal preparation.[3] A background spectrum of the clean ATR crystal is taken before the sample is applied. This background is then subtracted from the sample spectrum to yield the true absorption spectrum of the sample, ensuring the data's trustworthiness.
Experimental Protocol: ATR-FTIR Spectroscopy
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Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Collection: Record a background spectrum of the clean, empty ATR accessory.
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Sample Application: Place a single drop of neat 2-Methoxytetrahydrofuran onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. Electron Ionization (EI) is a common technique for volatile compounds like 2-Methoxytetrahydrofuran.
Data Presentation: Mass Spectrometry (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - OCH₃]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Expertise & Experience: Authoritative Grounding
The fragmentation of cyclic ethers in EI-MS often involves initial cleavage of a C-C bond adjacent to the oxygen atom, followed by further rearrangements. The loss of the methoxy group (CH₃O·) to form the m/z 71 fragment is a characteristic fragmentation pathway for 2-methoxytetrahydrofuran, leading to a stable oxonium ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of 2-Methoxytetrahydrofuran into the mass spectrometer, typically via a gas chromatography (GC) system for separation and controlled introduction.
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Ionization: In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV).
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Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
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Detection: Detect the ions and record their abundance to generate the mass spectrum.
Visualization of Molecular Structure and Fragmentation
Caption: Molecular structure of 2-Methoxytetrahydrofuran.
Caption: Primary fragmentation of 2-Methoxytetrahydrofuran in EI-MS.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 2-Methoxytetrahydrofuran. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, primarily the ether linkages and aliphatic C-H bonds. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this compound, providing the necessary spectroscopic data and experimental context for its confident identification and use in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47519, 2-Methoxytetrahydrofuran. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
